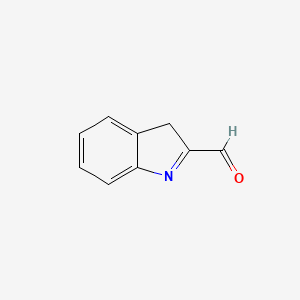

3h-Indole-2-carbaldehyde

Description

Properties

CAS No. |

104650-47-7 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

3H-indole-2-carbaldehyde |

InChI |

InChI=1S/C9H7NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,6H,5H2 |

InChI Key |

QNHDKWJSRNIEEW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2N=C1C=O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 3H-Indole-2-carbaldehyde: Structure, Properties, and Tautomeric Relationship with 1H-Indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3H-Indole-2-carbaldehyde, focusing on its chemical structure, properties, and its existence as a transient tautomer of the more stable 1H-Indole-2-carbaldehyde. Due to the inherent instability of the 3H tautomer, this document will primarily detail the properties and experimental protocols associated with the readily isolable and widely studied 1H-Indole-2-carbaldehyde, while contextualizing the role and characteristics of its 3H counterpart.

Chemical Structure and Tautomerism

Indole-2-carbaldehyde exists in two tautomeric forms: the aromatic and highly stable 1H-Indole-2-carbaldehyde and the non-aromatic, less stable this compound (also known as indolenine-2-carbaldehyde). The equilibrium between these two forms lies heavily towards the 1H tautomer due to the energetic favorability of the fully aromatic bicyclic system.[1]

1.1. The 1H-Indole-2-carbaldehyde Structure

The 1H tautomer possesses a planar, bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The aldehyde group is attached to the second position of the indole ring. This configuration allows for the delocalization of 10 π-electrons across the bicyclic system, fulfilling Hückel's rule for aromaticity and conferring significant stability.

1.2. The this compound Structure

In the 3H tautomer, the proton from the nitrogen atom in the pyrrole ring has migrated to the C3 position. This migration disrupts the aromaticity of the pyrrole ring, resulting in a less stable indolenine structure. While it can exist as a transient intermediate in certain reactions, it is not typically isolable.

The chemical structures of both tautomers are presented below:

References

An In-depth Technical Guide to Indole-2-carbaldehyde and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3H-Indole-2-carbaldehyde, with a primary focus on its more stable and commonly referenced tautomer, 1H-Indole-2-carbaldehyde. The guide covers its chemical properties, synthesis, and known biological activities, particularly in the context of drug discovery and development.

Chemical Data Summary

The nomenclature surrounding indole-2-carbaldehyde can be ambiguous. "this compound" refers to a specific tautomeric form. However, the most stable and commonly available form is 1H-Indole-2-carbaldehyde. Additionally, a related but distinct compound, 3H-Indole-2-carboxaldehyde, 3-oxo-, is also sometimes referenced. The key quantitative data for these compounds are summarized below for clarity.

| Property | 1H-Indole-2-carbaldehyde | 3H-Indole-2-carboxaldehyde, 3-oxo- |

| CAS Number | 19005-93-7[1] | 90483-94-6 |

| Molecular Formula | C₉H₇NO[1] | C₉H₅NO₂ |

| Molecular Weight | 145.16 g/mol [1] | 159.141 g/mol |

| Appearance | Light yellow to pink or brown powder[1] | Not specified |

| Melting Point | 138-142 °C | Not specified |

| IUPAC Name | 1H-indole-2-carbaldehyde[2] | 3-oxo-3H-indole-2-carbaldehyde |

Synthesis of 1H-Indole-2-carbaldehyde

1H-Indole-2-carbaldehyde is a valuable building block in organic synthesis, particularly for the development of pharmaceuticals.[1] Several methods for its synthesis have been reported, including the oxidation of 2-hydroxymethylindole and the McFadyen and Stevens procedure from 2-ethoxycarbonylindoles.[3]

A common laboratory-scale synthesis involves the formylation of indole.[4]

Materials:

-

Indole

-

Tetrahydrofuran (THF), dry

-

n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi)

-

N,N-dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Dissolve indole in dry THF and cool the solution to -78°C.

-

Slowly add a solution of n-butyllithium or tert-butyllithium to the cooled indole solution and stir for approximately 30-60 minutes.

-

Add anhydrous N,N-dimethylformamide to the reaction mixture.

-

Allow the mixture to warm to room temperature over a period of about 1.5 hours.

-

Quench the reaction by adding water and stir for 15 minutes.

-

Add diethyl ether to extract the product. Separate the organic layer and wash it multiple times with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

-

Purify the resulting solid by silica gel chromatography, using a mixture of hexanes and ethyl acetate as the eluent, to obtain pure 1H-Indole-2-carbaldehyde.[4]

Biological Activity and Applications

While direct studies on the signaling pathways of 1H-Indole-2-carbaldehyde are limited, its derivatives, particularly indole-2-carboxylic acids, have garnered significant interest in drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules with potential anti-inflammatory, antimicrobial, and anticancer properties.[1]

A notable application of the indole-2-carbaldehyde scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[5][6] HIV-1 integrase is a crucial enzyme for the replication of the virus.[5] Derivatives of indole-2-carboxylic acid have been designed and synthesized to target this enzyme.

Mechanism of Action:

The proposed mechanism involves the indole core and the C2 carboxyl group of these derivatives chelating with two magnesium ions (Mg²⁺) within the active site of the HIV-1 integrase. This interaction effectively inhibits the strand transfer process, a critical step in the integration of the viral DNA into the host genome, thereby preventing viral replication.[7][8] Structural optimizations of these derivatives, such as introducing a halogenated benzene ring at the C6 position, can enhance the binding to the viral DNA through π-π stacking interactions, further improving the inhibitory effect.[5][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Indole-2-carboxaldehyde | C9H7NO | CID 96389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis routes of 1H-Indole-2-carbaldehyde [benchchem.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3H-Indole-2-carbaldehyde: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3H-Indole-2-carbaldehyde, a less common tautomer of 3-hydroxy-1H-indole-2-carbaldehyde. Due to its potential role as a reactive intermediate and its structural interest, this molecule is of significance to researchers in medicinal chemistry and organic synthesis. This document consolidates the limited available information on its synthesis and characterization, supplemented with data from closely related and more stable indole-carbaldehyde isomers to provide a predictive framework. Detailed hypothetical synthetic protocols and expected characterization data are presented to guide future research efforts.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. While indole-3-carbaldehyde is a well-studied and commercially available building block, its isomer, this compound, and specifically its 3-oxo tautomer, remains a more elusive target. The inherent reactivity and potential for tautomerization make its isolation and characterization challenging. This guide aims to provide a detailed resource for researchers interested in the synthesis and properties of this intriguing molecule.

Nomenclature Note: The target molecule is systematically named 3-oxo-3H-indole-2-carbaldehyde and is registered under CAS number 90483-94-6.[1] It exists in tautomeric equilibrium with 3-hydroxy-1H-indole-2-carbaldehyde.

Tautomerism and Stability

The primary challenge in working with this compound is its tautomeric relationship with the potentially more stable enol form, 3-hydroxy-1H-indole-2-carbaldehyde. The equilibrium between these two forms is influenced by factors such as solvent polarity and pH. Understanding and controlling this equilibrium is critical for any synthetic or analytical endeavor.

Caption: Tautomeric equilibrium of 3-oxo-3H-indole-2-carbaldehyde.

Synthesis Strategies

Direct and selective synthesis of 3-oxo-3H-indole-2-carbaldehyde has not been extensively reported in the literature. However, analogous synthetic routes for related indole-2-carbaldehydes can be adapted. A plausible approach involves the oxidation of a suitable precursor, such as 3-hydroxy-2-methyl-1H-indole, followed by formylation, or the direct oxidation of 3-hydroxy-1H-indole-2-methanol.

Hypothetical Experimental Protocol: Oxidation of 3-Hydroxy-1H-indole-2-methanol

This proposed method is based on the oxidation of hydroxymethylindoles to their corresponding aldehydes.

Materials:

-

3-Hydroxy-1H-indole-2-methanol

-

Manganese dioxide (activated)

-

Dichloromethane (anhydrous)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

To a stirred solution of 3-hydroxy-1H-indole-2-methanol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere, add activated manganese dioxide (10 equivalents).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the celite pad with dichloromethane.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 3-oxo-3H-indole-2-carbaldehyde.

Caption: Hypothetical synthesis workflow for 3-oxo-3H-indole-2-carbaldehyde.

Characterization

Due to the lack of specific published data for 3-oxo-3H-indole-2-carbaldehyde, the following tables provide characterization data for the closely related and more stable isomers, indole-2-carbaldehyde and indole-3-carbaldehyde. This information serves as a valuable reference for predicting the spectral properties of the target compound.

Physical and Spectroscopic Data of Indole-2-carbaldehyde

| Property | Value |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Appearance | Solid |

| Melting Point | 138-142 °C |

| ¹H NMR (Solvent) | Chemical Shift (δ ppm) |

| (CDCl₃) | Varies with substitution, aldehyde proton typically > 9.5 ppm |

| ¹³C NMR (Solvent) | Chemical Shift (δ ppm) |

| (CDCl₃) | Aldehyde carbon typically > 180 ppm |

| IR (cm⁻¹) | Assignment |

| ~1650-1700 | C=O stretch |

| ~3100-3300 | N-H stretch |

Physical and Spectroscopic Data of Indole-3-carbaldehyde

| Property | Value |

| Molecular Formula | C₉H₇NO[2][3] |

| Molecular Weight | 145.16 g/mol [2] |

| Appearance | Tan powder |

| Melting Point | 193-199 °C[4] |

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ ppm) |

| 12.14 (1H, broad) | N-H |

| 9.95 (1H, s) | CHO |

| 8.30-8.09 (2H, m) | Ar-H |

| 7.56-7.20 (3H, m) | Ar-H |

Reference:[5]

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ ppm) |

| 185.34 | C=O |

| 138.85, 137.43, 124.49, 123.84, 122.50, 121.20, 118.54, 112.80 | Aromatic C |

Reference:[5]

| IR (cm⁻¹) | Assignment |

| 1639-1681 | C=O stretch[6] |

| 3200-3450 | N-H stretch[6] |

| Mass Spectrometry (EI) | m/z |

| 145 (M⁺) | Molecular Ion |

| 116, 89 | Major Fragments |

Reference:[2]

Conclusion

This compound represents a challenging yet potentially rewarding synthetic target. While direct experimental data remains limited, this guide provides a foundational understanding of its properties through the lens of its tautomeric nature and comparison with its more stable isomers. The proposed synthetic strategy and compiled characterization data for related compounds offer a starting point for researchers aiming to explore the chemistry and biological activity of this unique indole derivative. Further investigation into the synthesis and isolation of 3-oxo-3H-indole-2-carbaldehyde is warranted to unlock its full potential in drug discovery and materials science.

References

- 1. 3H-Indole-2-carboxaldehyde, 3-oxo- (7CI) | CAS#:90483-94-6 | Chemsrc [chemsrc.com]

- 2. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. Indole-3-carboxaldehyde, 97% 100 g | Buy Online | Acros Organics | thermofisher.com [thermofisher.com]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. digital.csic.es [digital.csic.es]

Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indole-2-carbaldehyde (CAS No: 19005-93-7), a key heterocyclic aldehyde used in the synthesis of various pharmaceutical and biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the tautomeric form 3H-Indole-2-carbaldehyde was specified, the stable and commercially available isomer is 1H-Indole-2-carbaldehyde, and as such, the data herein pertains to the latter.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry for 1H-Indole-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.88 | Singlet | - | H-1' (Aldehyde) |

| 7.77 | Doublet | 8.1 | H-4 |

| 7.48 | Doublet | 8.3 | H-7 |

| 7.41 | Triplet | 7.0 | H-6 |

| 7.30 | Singlet | - | H-3 |

| 7.20 | Triplet | 7.4 | H-5 |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 182.89 | C-1' (Aldehyde Carbonyl) |

| 138.80 | C-7a |

| 136.87 | C-2 |

| 128.25 | C-6 |

| 124.37 | C-4 |

| 122.20 | C-5 |

| 115.60 | C-3 |

| 113.28 | C-7 |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Aldehyde) |

| ~1600-1450 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1350 | Medium | C-N Stretch |

| ~750 | Strong | C-H Bending (Ortho-disubstituted benzene) |

Note: The IR data is based on typical values for indole and aldehyde functional groups as a specific spectrum with detailed assignments was not available in the searched literature.

Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment |

| 145 | High | [M]⁺ (Molecular Ion) |

| 144 | High | [M-H]⁺ |

| 116 | Medium | [M-CHO]⁺ |

| 89 | Medium | [M-CHO-HCN]⁺ |

Ionization Method: Electron Ionization (EI). The fragmentation pattern is proposed based on the structure and typical fragmentation of aromatic aldehydes.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation : Dissolve 5-10 mg of solid 1H-Indole-2-carbaldehyde in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. The use of a deuterated solvent is crucial for the instrument's lock system and to avoid large solvent peaks in the ¹H NMR spectrum.

-

Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR , a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

-

Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of 1H-Indole-2-carbaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Processing : The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the solid 1H-Indole-2-carbaldehyde into the mass spectrometer, typically using a direct insertion probe. The sample is then heated under vacuum to promote volatilization.

-

Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller charged species.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflows and relationships relevant to the spectroscopic analysis of organic compounds.

Caption: Workflow for the spectroscopic identification of an organic compound.

Caption: Proposed fragmentation pathway for 1H-Indole-2-carbaldehyde in EI-MS.

References

Potential Biological Activities of 3H-Indole-2-carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. While extensive research has focused on indole-3-carbaldehyde derivatives, their 3H-indole-2-carbaldehyde counterparts represent a less explored, yet potentially valuable, area of chemical space. This technical guide provides an in-depth overview of the known and potential biological activities of indole-carbaldehyde derivatives, with a particular focus on the data available for the more extensively studied indole-3-carbaldehyde analogues as a predictive framework for the this compound class. This document summarizes key findings in anticancer, antimicrobial, and anti-inflammatory activities, presents quantitative data in structured tables, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to Indole-Carbaldehyde Derivatives

Indole, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, appearing in a multitude of natural products and synthetic compounds with therapeutic applications. The introduction of a carbaldehyde group to the indole ring system provides a versatile handle for further chemical modifications, leading to a diverse range of derivatives. While indole-3-carbaldehyde has been the subject of intense investigation, the this compound isomer remains a comparatively nascent field of study. The biological activities of indole-3-carbaldehyde derivatives, however, offer significant insights into the potential therapeutic applications of the broader indole-carbaldehyde class, including the this compound scaffold.

Anticancer Activity

Indole-3-carbaldehyde derivatives have demonstrated significant potential as anticancer agents, with various analogues exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected indole-3-carbaldehyde derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiosemicarbazones | 1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone | Various | 0.9 - 1.9 (as IC50 in µg/mL) | [1] |

| Sulfonohydrazides | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 | [2] |

| Sulfonohydrazides | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | 8.2 | [2] |

| 2-Phenylindoles | Imine derivative of 2-phenyl indole-3-carbaldehyde | Not specified | 1.2 (tubulin polymerization inhibition) | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Activity

Indole-3-carbaldehyde derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[4][5] Their mechanisms of action can vary, including the disruption of cell membranes and the inhibition of essential enzymes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected indole-3-carbaldehyde derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Semicarbazones | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [6][7] |

| Semicarbazones | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [6][7] |

| Semicarbazones | 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | [6][7] |

| Semicarbazones | 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | [6][7] |

| Quinazolinones | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA ATCC 43300 | 0.98 | [8] |

| Quinazolinones | 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivative (3k) | S. aureus ATCC 25923 | 3.90 | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Methodology:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Caption: Workflow for MIC determination using broth microdilution.

Anti-inflammatory Activity

Indole-3-carboxaldehyde and its derivatives have been shown to possess anti-inflammatory properties.[9][10] These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes, and the modulation of inflammatory signaling pathways.

Signaling Pathways in Inflammation

Indole derivatives can modulate key inflammatory pathways. For instance, Indole-3-carboxaldehyde has been shown to alleviate inflammation by inhibiting ROS production and the activation of the NLRP3 inflammasome.[11][12] Furthermore, it has been demonstrated to inhibit the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by targeting the TLR4/NF-κB/p38 signaling pathway.[13]

References

- 1. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. digital.csic.es [digital.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation [mdpi.com]

- 13. mdpi.com [mdpi.com]

A Comprehensive Technical Review of 1H-Indole-2-carbaldehyde and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif renowned for its prevalence in natural products and its broad spectrum of pharmacological activities. Among the various functionalized indoles, 1H-indole-2-carbaldehyde and its derivatives have emerged as a versatile platform for the development of novel therapeutic agents. While the tautomeric form, 3H-indole-2-carbaldehyde, is structurally conceivable, the available scientific literature overwhelmingly focuses on the synthesis and biological evaluation of the more stable 1H-tautomer. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of 1H-indole-2-carbaldehyde and its key analogs, with a particular focus on indole-2-carboxamides. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of indole-based therapeutics.

Synthesis of 1H-Indole-2-carbaldehyde and Its Analogs

The synthesis of the 1H-indole-2-carbaldehyde core and its subsequent derivatization into analogs, particularly indole-2-carboxamides, can be achieved through several established synthetic routes.

A common strategy involves the Fischer indole synthesis to construct the indole nucleus, followed by functional group manipulations to introduce the 2-carboxaldehyde or 2-carboxamide moiety. For instance, the reaction of an appropriate arylhydrazine with ethyl pyruvate can yield an ethyl indole-2-carboxylate intermediate. Subsequent hydrolysis of the ester to the carboxylic acid, followed by coupling with a desired amine, affords the corresponding indole-2-carboxamide.

Alternatively, direct formylation of the indole ring at the C2 position can be challenging due to the higher reactivity of the C3 position. However, methods utilizing specific protecting groups or reaction conditions have been developed to achieve 2-formylation.

A general workflow for the synthesis of indole-2-carboxamides is depicted below:

Caption: General synthetic workflow for 1H-indole-2-carboxamide analogs.

Biological Activities

1H-Indole-2-carbaldehyde and its analogs exhibit a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of indole-2-carboxamide derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Notably, some analogs have been identified as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the serine/threonine-protein kinase B-Raf (BRAF), particularly the V600E mutant.

Table 1: Anticancer Activity of Selected 1H-Indole-2-carboxamide Analogs

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 5-chloro, 3-methyl | A549 (Lung) | 1.5 | [1] |

| 1b | 5-chloro, 3-ethyl | MCF-7 (Breast) | 0.95 | [1] |

| 1c | 5-bromo, 3-methyl | HCT116 (Colon) | 2.1 | [1] |

| 2a | 4,6-dimethyl | PC-3 (Prostate) | 3.7 | [2] |

| 2b | 5-fluoro | HeLa (Cervical) | 4.2 | [2] |

Antimicrobial Activity

The indole scaffold is also a promising pharmacophore for the development of new antimicrobial agents. Derivatives of 1H-indole-2-carbaldehyde have shown activity against a range of bacterial and fungal pathogens, including drug-resistant strains. The mechanism of their antimicrobial action is believed to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

Table 2: Antimicrobial Activity of Selected 1H-Indole-2-carbaldehyde Analogs

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 3a | N-benzyl | Staphylococcus aureus | 8 | [2] |

| 3b | N-(4-chlorobenzyl) | Escherichia coli | 16 | [2] |

| 3c | 5-bromo | Candida albicans | 4 | [2] |

| 4a | 3-methyl | Bacillus subtilis | 12.5 | [2] |

| 4b | N-cyclohexyl | Pseudomonas aeruginosa | 32 | [2] |

Signaling Pathways Modulated by Indole-2-Carboxamide Analogs

As mentioned, a key mechanism of the anticancer activity of certain indole-2-carboxamide analogs is the inhibition of critical signaling pathways. Understanding these pathways is essential for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers.

Caption: Inhibition of the EGFR signaling pathway by indole-2-carboxamide analogs.

BRAF V600E Signaling Pathway

The BRAF kinase is a key component of the MAPK/ERK signaling pathway. The V600E mutation leads to constitutive activation of BRAF, resulting in uncontrolled cell growth.

Caption: Inhibition of the BRAF V600E mutant by indole-2-carboxamide analogs.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Caption: Inhibition of VEGFR-2-mediated angiogenesis by indole-2-carboxamide analogs.

Experimental Protocols

General Procedure for the Synthesis of 1H-Indole-2-carboxamides

To a solution of the appropriately substituted 1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) are added a coupling agent such as HATU (1.2 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.). The mixture is stirred at room temperature for 10-15 minutes. The desired amine (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1H-indole-2-carboxamide.

MTT Assay for Anticancer Activity

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds (1H-indole-2-carboxamide analogs) are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with 0.1 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion and Future Perspectives

1H-Indole-2-carbaldehyde and its analogs, particularly the indole-2-carboxamides, represent a highly promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The versatility of the indole scaffold allows for extensive chemical modification, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The structure-activity relationship studies conducted so far have provided valuable insights into the key structural features required for potent activity.

Future research in this area should focus on several key aspects:

-

Exploration of Novel Analogs: The synthesis and evaluation of new analogs with diverse substitution patterns are crucial for identifying compounds with improved potency, selectivity, and drug-like properties.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate the design of more targeted and effective therapies.

-

In Vivo Efficacy and Safety: Promising candidates identified in vitro should be advanced to in vivo studies to evaluate their efficacy and safety in animal models.

-

Investigation of this compound: Although currently underrepresented in the literature, dedicated synthetic and biological studies on the 3H-tautomer could potentially unveil novel chemical and pharmacological properties.

References

Discovery and Isolation of Novel Indole-2-carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, synthesis, and biological significance of novel indole-2-carbaldehydes. This class of compounds is of growing interest in medicinal chemistry due to the diverse pharmacological activities exhibited by the indole scaffold. This document details key synthetic methodologies, presents quantitative data for recently discovered derivatives, and explores their mechanisms of action through signaling pathway diagrams.

Discovery and Isolation of Novel Indole-2-carbaldehydes

The indole ring is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with a wide range of biological activities. While indole-3-carbaldehydes are more common in nature, recent research has led to the discovery and isolation of novel indole-2-carbaldehyde derivatives from both natural sources and synthetic efforts.

Isolation from Natural Sources

The marine environment, a rich source of chemical diversity, has yielded unique indole-2-carbaldehyde structures. For instance, 6-bromo-2-(1,1-dimethyl-2-propenyl)-1H-indole-3-carbaldehyde was isolated from the marine bryozoan Flustra foliacea. This discovery highlights the potential of marine organisms as a source for novel halogenated and prenylated indole alkaloids with potential therapeutic applications. The isolation typically involves solvent extraction of the organism, followed by bioassay-guided fractionation using chromatographic techniques to purify the active compounds.

Synthetic Discovery of Novel Derivatives

The majority of novel indole-2-carbaldehydes are discovered through synthetic chemistry, driven by the need for new therapeutic agents. Medicinal chemists design and synthesize derivatives with modified substitution patterns on the indole ring to explore structure-activity relationships (SAR) and optimize pharmacological properties. Recent examples of synthetically discovered, biologically active indole-2-carbaldehydes and their derivatives are presented in the following sections.

Synthesis of Indole-2-carbaldehydes

Several synthetic routes have been developed for the preparation of indole-2-carbaldehydes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Vilsmeier-Haack Formylation of Indoles

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. While this reaction typically occurs at the C3 position of unsubstituted indoles due to higher electron density, the C2 position can be formylated if the C3 position is blocked. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

-

To a stirred solution of the 3-substituted indole (1 equivalent) in dry DMF at 0 °C, add phosphorus oxychloride (1.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Basify the aqueous solution with a saturated sodium bicarbonate solution until a pH of 8-9 is reached.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Oxidation of 2-Methylindoles

Another common approach to synthesize indole-2-carbaldehydes is the oxidation of the corresponding 2-methylindoles. Various oxidizing agents can be employed for this transformation, with selenium dioxide (SeO₂) and manganese dioxide (MnO₂) being frequently used.

-

Dissolve the 2-methylindole derivative (1 equivalent) in a suitable solvent such as dioxane or a mixture of dioxane and water.

-

Add selenium dioxide (1.1 to 1.5 equivalents) portion-wise to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the selenium byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the resulting crude indole-2-carbaldehyde by column chromatography or recrystallization.

Other Synthetic Methods

Other notable methods for the synthesis of the indole-2-carbaldehyde scaffold include:

-

The Reissert-Henze Reaction : This method involves the reaction of an indole with an acid chloride and a cyanide source, followed by hydrolysis. While it primarily yields indole-2-carboxylic acids, these can be converted to the corresponding aldehydes through reduction to the alcohol followed by oxidation.

-

Lithiation of N-protected indoles : N-protected indoles can be selectively lithiated at the C2 position, followed by quenching with an electrophilic formylating agent like DMF.

Quantitative Data for Novel Indole-2-carbaldehyde Derivatives

The following tables summarize key quantitative data for recently reported novel indole-2-carbaldehyde derivatives and related compounds, highlighting their synthetic yields and biological activities.

| Compound ID | Structure | Synthetic Method | Yield (%) | Reference |

| 1 | 6-bromo-2-(1,1-dimethyl-2-propenyl)-1H-indole-3-carbaldehyde | Isolation from Flustra foliacea | - | [1] |

| 2 | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | Vilsmeier-Haack | - | [1] |

| 3 | A series of 2-halo-3-formylindoles | Vilsmeier-Haack | - | [2] |

Table 1: Synthesis of Novel Indole-2-carbaldehyde Derivatives

| Compound ID | Target | Assay | IC₅₀ (µM) | Cell Line | Reference |

| U2 | Bcl-2 | ELISA | 1.2 ± 0.02 | - | [3][4] |

| U2 | - | Antiproliferative | 0.83 ± 0.11 | MCF-7 | [3] |

| U2 | - | Antiproliferative | 0.73 ± 0.07 | A549 | [3] |

| U3 | Bcl-2 | ELISA | 11.10 ± 0.07 | - | [3][4] |

| Compound 16 | EGFR | Kinase Inhibition | 1.026 | - | [5] |

| Compound 16 | SRC | Kinase Inhibition | 0.002 | - | [5] |

| Compound 17a | HIV-1 Integrase | Strand Transfer | 3.11 | - | [1] |

Table 2: Biological Activity of Novel Indole-2-carbaldehyde Derivatives and Related Compounds

Biological Activities and Signaling Pathways

Novel indole-2-carbaldehyde derivatives have shown promise in several therapeutic areas, particularly in oncology and virology. Their mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in disease.

Anticancer Activity

Certain indole-based compounds have been identified as inhibitors of the anti-apoptotic protein Bcl-2.[3][4] By binding to the BH3-binding groove of Bcl-2, these inhibitors disrupt the interaction between Bcl-2 and pro-apoptotic proteins like Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases, ultimately resulting in programmed cell death.

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Studies on the Electronic Properties of 3H-Indole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Note: Direct theoretical and experimental studies on the electronic properties of 3H-Indole-2-carbaldehyde are scarce in publicly available scientific literature. This is largely due to the molecule being a less stable tautomer of the well-known 1H-indole-2-carbaldehyde. This guide, therefore, focuses on the theoretical understanding of the parent 3H-indole system as a foundational model and outlines the established computational methodologies that would be applicable to the study of this compound.

Introduction to Indole Tautomerism

The indole ring system can exist in different tautomeric forms, with the 1H-indole being the most stable and common form. The 3H-indole tautomer, also known as indolenine, is a higher energy isomer. The migration of a proton from the nitrogen atom (in 1H-indole) to the C3 carbon atom results in the formation of 3H-indole. Understanding the electronic properties of this less stable tautomer is crucial for a complete picture of indole chemistry and its derivatives, particularly in contexts where tautomerization may be induced, such as in electronically excited states or specific enzymatic environments.

Theoretical Electronic Properties of the 3H-Indole System

Table 1: Calculated Relative Energies of Indole Tautomers

| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) |

| 1H-Indole | DFT (B3LYP) | 6-31G(d,p) | 0.00 |

| 2H-Indole | DFT (B3LYP) | 6-31G(d,p) | ~25 |

| 3H-Indole | DFT (B3LYP) | 6-31G(d,p) | ~10-15 |

Note: The relative energy values are approximate and can vary based on the computational method and basis set used. The general trend of 1H-indole being the most stable is consistently observed in theoretical studies.

The addition of an electron-withdrawing carbaldehyde group at the C2 position of the 3H-indole ring is expected to significantly influence its electronic properties. This substitution would likely lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and could affect the overall stability and reactivity of the molecule.

Proposed Computational Protocol for this compound

To obtain detailed electronic properties of this compound, a dedicated computational study would be required. Below is a standard and robust protocol based on methodologies frequently applied to indole derivatives.

Methodology: Density Functional Theory (DFT)

-

Geometry Optimization:

-

The molecular structure of this compound would be optimized to find its lowest energy conformation.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable functional for organic molecules.

-

Basis Set: 6-311++G(d,p) or a larger basis set would be employed to provide a good balance between accuracy and computational cost.

-

Frequency calculations would be performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

-

Electronic Properties Calculation:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO would be calculated to determine the electronic band gap, which is a key indicator of chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to understand charge distribution, hybridization, and intramolecular interactions.

-

Dipole Moment: The total dipole moment and its components would be calculated to understand the molecule's polarity.

-

-

Spectroscopic Properties Prediction:

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions.

-

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities would be calculated to predict the IR and Raman spectra, which can be used for experimental identification.

-

Visualizing Tautomerism and Computational Workflow

Diagram 1: Tautomerization Pathway of Indole

Caption: A simplified representation of the tautomerization pathways between 1H-indole, 2H-indole, and 3H-indole.

Diagram 2: Computational Workflow for Electronic Property Analysis

Caption: A typical workflow for the theoretical study of the electronic properties of a molecule like this compound.

Conclusion for Drug Development Professionals

The relative instability of this compound suggests it is unlikely to be a significant species under normal physiological conditions. However, its transient formation could be relevant in specific biochemical pathways or photochemical processes. A thorough theoretical investigation, as outlined above, would be the first step to understanding its potential role and reactivity. The predicted electronic properties, such as the HOMO-LUMO gap and MEP, could provide valuable insights for designing derivatives with specific electronic characteristics or for understanding potential interactions with biological targets. Further experimental validation would be necessary to confirm the theoretical predictions.

Methodological & Application

Synthetic Routes to 2-Formyl-3H-indoles from Indole Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-formyl-3H-indole derivatives, specifically focusing on a two-step synthetic route starting from common indole precursors. The primary route involves the initial synthesis of a 2,3,3-trisubstituted-3H-indole (indolenine) via the Fischer indole synthesis, followed by formylation of the 2-methyl group using the Vilsmeier-Haack reaction. It is critical to note that under typical Vilsmeier-Haack conditions, the reaction proceeds to a diformylation, yielding a stable 2-(diformylmethylidene)-2,3-dihydroindole (an indol-2-ylidene-malondialdehyde) rather than the mono-formylated 3H-indole-2-carbaldehyde. This document details the protocols for obtaining this diformylated product, presents quantitative data in structured tables, and provides visualizations of the synthetic workflow and reaction mechanism.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis. While 1H-indole derivatives are extensively studied, the 3H-indole (indolenine) tautomer represents a unique and valuable building block for more complex heterocyclic systems. The functionalization of the 3H-indole core, particularly the introduction of a formyl group at the C2 position, opens avenues for further chemical elaboration.

The most direct approach to C2-functionalization of a 3H-indole is through the formylation of a 2-methyl substituted indolenine. The Vilsmeier-Haack reaction, a classic method for formylating electron-rich systems, is the key transformation for this purpose.[1] This process, however, readily leads to a more complex malondialdehyde derivative.[2][3]

This application note outlines a reliable two-stage procedure:

-

Fischer Indole Synthesis of a 2,3,3-trimethyl-3H-indole precursor.[4]

-

Vilsmeier-Haack Diformylation of the precursor to yield 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydroindole.[3]

Overall Synthetic Workflow

The logical flow from a phenylhydrazine precursor to the final diformylated product is illustrated below.

Figure 1: Two-stage synthesis of 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydroindole.

Stage 1: Synthesis of 2,3,3-Trimethyl-3H-indole (Precursor)

The Fischer indole synthesis is a robust method for preparing 3H-indoles from phenylhydrazines and ketones under acidic conditions.[4] For this protocol, 2,3,3-trimethyl-3H-indole is synthesized from phenylhydrazine and isopropyl methyl ketone (3-methyl-2-butanone).

Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from the procedure described for the synthesis of substituted methyl indolenines.[4][5]

| Step | Procedure |

| 1 | To a suitable reaction vessel, add phenylhydrazine (1.0 eq). |

| 2 | Add glacial acetic acid as the solvent and catalyst. |

| 3 | Add isopropyl methyl ketone (3-methyl-2-butanone) (1.0 - 1.2 eq). |

| 4 | Stir the reaction mixture at room temperature. The reaction is often exothermic. |

| 5 | Monitor the reaction by TLC until the starting material is consumed. |

| 6 | Upon completion, neutralize the mixture with an aqueous base (e.g., NaHCO₃ or NaOH solution). |

| 7 | Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). |

| 8 | Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. |

| 9 | Purify the crude product by vacuum distillation or column chromatography to yield pure 2,3,3-trimethyl-3H-indole. |

Quantitative Data

| Precursor | Reagents | Catalyst/Solvent | Conditions | Yield | Reference(s) |

| 2,3,3-Trimethyl-3H-indole | Phenylhydrazine, Isopropyl methyl ketone | Acetic Acid | Room Temp. | High | [4][5] |

| Substituted 3H-indoles | Substituted Phenylhydrazines, Ketones | Acetic Acid / HCl | RT to Reflux | 10-90% | [4][6] |

Stage 2: Vilsmeier-Haack Reaction of 2,3,3-Trimethyl-3H-indole

The formylation of the active methyl group at the C2 position of the 3H-indole precursor is achieved using the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction readily proceeds to a diformylation.[3][7]

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which attacks the enamine tautomer of the 3H-indole. A second formylation and subsequent hydrolysis yield the final product.

Figure 2: Simplified mechanism of the Vilsmeier-Haack diformylation.

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol is based on the procedure reported by Helliwell et al.[3]

| Step | Procedure |

| 1 | In a two-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, ~10 mL) in an ice bath. |

| 2 | Add phosphorus oxychloride (POCl₃, ~5.2 eq) dropwise with stirring, keeping the temperature below 25°C. |

| 3 | After the addition is complete, add a solution of 2,3,3-trimethyl-3H-indole (1.0 eq) in DMF (~10 mL) dropwise. |

| 4 | Remove the cooling bath and heat the reaction mixture to 50°C (323 K) for 2 hours. |

| 5 | Cool the resulting solution in an ice bath and carefully pour it into ice-water. |

| 6 | Adjust the pH to ~8.0 by adding aqueous NaOH solution (e.g., 35%). |

| 7 | Extract the mixture with ethyl acetate (3x). |

| 8 | Wash the combined organic layers with hot water and dry over anhydrous Na₂SO₄. |

| 9 | Evaporate the solvent and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate-toluene, 1:5 v/v) to yield the pure diformyl compound as yellow crystals. |

Quantitative Data

| Starting Material | Reagents | Conditions | Product | Yield | Reference(s) |

| 2,3,3-Trimethyl-3H-indole | POCl₃ (5.2 eq), DMF | 50°C, 2 h | 2-(Diformylmethylidene)-3,3-dimethyl-2,3-dihydroindole | 56% | [3] |

| Substituted 2,3,3-trimethyl-3H-indoles | POCl₃, DMF | 75°C, 10 h | Corresponding aminomethylene malonaldehydes | Excellent | [1][7][8] |

Product Characterization

The final product, 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydroindole, has been characterized by various spectroscopic and analytical methods.

| Data Type | Observed Values | Reference(s) |

| Appearance | Yellow Crystals | [3] |

| Molecular Formula | C₁₃H₁₃NO₂ | [2] |

| ¹H-NMR (CDCl₃, δ ppm) | ~1.4 (s, 6H, 2xCH₃), ~7.0-7.5 (m, 4H, Ar-H), ~8.5 (s, 1H, =CH), ~9.5 (s, 2H, -CHO), ~13.5 (br s, 1H, NH) | [7][8] |

| ¹³C-NMR (CDCl₃, δ ppm) | Signals for gem-dimethyl, aromatic carbons, and two distinct aldehyde carbons (~187, ~192 ppm) are observed. | [8] |

| IR (cm⁻¹) | Absorptions around 3159 (N-H) and 1639-1675 (C=O) | [8] |

Conclusion

The synthesis of 2-formyl-3H-indole derivatives from indole precursors is a feasible but nuanced process. The most documented route involves the Vilsmeier-Haack reaction on a 2-methyl-3,3-disubstituted-3H-indole, which is readily prepared via the Fischer indole synthesis. Researchers should be aware that this formylation robustly proceeds to a diformylated malondialdehyde product under the reported conditions. The protocols and data provided herein offer a comprehensive guide for the synthesis and characterization of these valuable heterocyclic building blocks, enabling further exploration in drug discovery and materials science.

References

- 1. sid.ir [sid.ir]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Vilsmeier-Haack Formylation of 3H-Indoles

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This protocol focuses on the application of the Vilsmeier-Haack reaction to 3H-indoles (also known as indolenines), a class of compounds that serve as important precursors in the synthesis of various heterocyclic systems with significant biological activities. The formylation of 3H-indoles, particularly those with a methyl group at the C-2 position, leads to the formation of valuable intermediates such as aminomethylene malonaldehydes, which can be further cyclized to generate a diverse range of heterocyclic compounds, including pyrazoles and cyanopyridones.[4] These resulting structures are of great interest in drug discovery and development due to their potential therapeutic applications.[5][6][7]

The indole nucleus is a prominent scaffold in numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] The ability to functionalize the 3H-indole core through the Vilsmeier-Haack reaction opens up avenues for the synthesis of novel indole derivatives with potentially enhanced biological profiles. This document provides detailed application notes, experimental protocols, and data for the Vilsmeier-Haack formylation of 3H-indoles, aimed at guiding researchers in the synthesis and exploration of these valuable compounds.

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of 2,3,3-Trimethyl-3H-indole Derivatives

This protocol describes the diformylation of the C-2 methyl group of a 2,3,3-trimethyl-3H-indole derivative to yield the corresponding aminomethylene malonaldehyde.

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

2,3,3-trimethyl-3H-indole derivative

-

Ice bath

-

Sodium hydroxide (NaOH) solution

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with continuous stirring, ensuring the temperature is maintained below 5 °C.[1][4]

-

Addition of the 3H-Indole: Once the addition of POCl₃ is complete, slowly add the 2,3,3-trimethyl-3H-indole derivative to the reaction mixture.

-

Reaction: Remove the cooling bath and stir the reaction mixture at 75 °C for 6-10 hours.[1][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, pour the resulting solution into ice-cooled water.[1][4]

-

Neutralization and Precipitation: Make the aqueous solution alkaline by adding a sodium hydroxide (NaOH) solution until the pH reaches 8-9.[1][4] This will cause the product to precipitate.

-

Isolation and Purification: Collect the precipitate by filtration and dry it in the air. The crude product can be further purified by crystallization from a suitable solvent, such as ethanol.[1]

Quantitative Data

The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of specific 3H-indole derivatives.

| Substrate | Reagents | Reaction Time (h) | Temperature (°C) | Product | Yield (%) | Reference |

| 4-Chloro-3,3,7-trimethyl-3H-indole | DMF, POCl₃ | 6 | 75 | 2-(4-Chloro-3,3-dimethyl-7-methylindolin-2-ylidene)malonaldehyde | Excellent | [4] |

| 2,3,3-Trimethyl-3H-benzo[g]indole | DMF, POCl₃ | 10 | 75 | (E)-2-(3,3-dimethyl-3H-benzo[g]indol-2(1H)-ylidene)malonaldehyde | Not specified | [1] |

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Vilsmeier-Haack formylation of a 2,3,3-trimethyl-3H-indole, leading to the formation of an aminomethylene malonaldehyde.

Caption: Mechanism of Vilsmeier-Haack diformylation.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the Vilsmeier-Haack formylation of 3H-indoles.

Caption: Vilsmeier-Haack experimental workflow.

Applications in Drug Development

The aminomethylene malonaldehyde products derived from the Vilsmeier-Haack formylation of 3H-indoles are versatile synthetic intermediates.[4] They can undergo condensation reactions with various nucleophiles, such as hydrazines and cyanoacetamide, to afford a wide range of heterocyclic compounds, including substituted pyrazoles and cyanopyridones.[4] These heterocyclic motifs are prevalent in many biologically active molecules and approved drugs.

The indole scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[5][6][7] The functionalization of the 3H-indole ring system via the Vilsmeier-Haack reaction provides a valuable tool for the generation of novel molecular entities with potential therapeutic applications. The resulting formylated products can serve as key building blocks in the synthesis of compounds targeting a variety of diseases, including cancer, inflammation, and infectious diseases.[6] The exploration of the chemical space around the 3H-indole core, facilitated by reactions like the Vilsmeier-Haack formylation, is a promising strategy in the ongoing quest for new and effective therapeutic agents.

References

- 1. sid.ir [sid.ir]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Functionalization of the C2-Aldehyde on the 3H-Indole Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3H-indole scaffold is a reactive intermediate and structural motif present in various biologically active compounds. Functionalization of the C2 position, particularly with an aldehyde group, opens up a plethora of synthetic possibilities for generating diverse molecular architectures. This document provides detailed protocols for the synthesis and subsequent functionalization of a C2-aldehyde equivalent on a 3,3-disubstituted 3H-indole ring system. While the direct synthesis of a simple 2-formyl-3H-indole is not widely reported, the Vilsmeier-Haack reaction on 2-methyl-3H-indoles provides a reliable route to a stable and reactive malondialdehyde derivative, which serves as a versatile C2-formyl synthon.

This application note details the synthesis of 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole and its subsequent functionalization. Furthermore, it provides generalized protocols for common aldehyde transformations, which can be adapted for the 2-formyl-3H-indole moiety.

I. Synthesis of a C2-Aldehyde Equivalent: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles. In the case of 2,3,3-trimethyl-3H-indole, the reaction proceeds at the C2-methyl group to yield a stable malondialdehyde derivative.

Experimental Protocol: Synthesis of 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole

This protocol is adapted from the procedure described by Helliwell et al.[1]

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of 2,3,3-trimethyl-3H-indole.

Materials:

-

2,3,3-trimethyl-3H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of DMF in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 equivalents) to the cooled DMF while maintaining the temperature below 20°C. Stir the mixture for 15 minutes to form the Vilsmeier reagent.

-

Add 2,3,3-trimethyl-3H-indole (1 equivalent) portion-wise to the Vilsmeier reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50°C for 4 hours.

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data:

| Product | Yield | Melting Point |

| 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole | ~90% | 118-120 °C |

| Table 1: Yield and melting point for the synthesis of the malondialdehyde derivative.[1] |

II. Functionalization of the C2-Aldehyde Equivalent

The aldehyde functionalities of 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole are reactive and can undergo various condensation reactions.

A. Pyrazole Synthesis via Condensation with Hydrazines

This protocol is based on the work of Baradarani et al., which demonstrates the utility of the malondialdehyde derivative in the synthesis of heterocyclic systems.[2]

Reaction Scheme:

Caption: Synthesis of pyrazole-substituted 3H-indoles.

Materials:

-

2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole

-

Arylhydrazine hydrochloride

-

Ethanol

-

Triethylamine

Procedure:

-

To a solution of 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole (1 equivalent) in ethanol, add the arylhydrazine hydrochloride (1.1 equivalents).

-

Add triethylamine (1.2 equivalents) to the mixture to neutralize the hydrochloride salt.

-

Reflux the reaction mixture for 6 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to afford the desired pyrazole derivative.

Quantitative Data:

| Arylhydrazine | Product Yield |

| Phenylhydrazine | 85% |

| 4-Chlorophenylhydrazine | 82% |

| 4-Methylphenylhydrazine | 88% |

| Table 2: Representative yields for the synthesis of pyrazole derivatives.[2] |

III. Proposed Protocols for Further Functionalization

The following protocols are generalized procedures for common aldehyde reactions. While not specifically reported for 2-formyl-3H-indoles, they serve as a starting point for the development of synthetic methodologies for this class of compounds. Optimization of reaction conditions will be necessary.

B. Wittig Reaction

The Wittig reaction allows for the conversion of aldehydes to alkenes.

Proposed Reaction Scheme:

Caption: Proposed Wittig reaction of a 2-formyl-3H-indole.

Materials:

-

2-formyl-3,3-dimethyl-3H-indole (hypothetical)

-

Phosphonium ylide (e.g., methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C and add the strong base (1.1 equivalents) dropwise.

-

Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change is typically observed).

-

Cool the ylide solution to 0°C and add a solution of the 2-formyl-3,3-dimethyl-3H-indole (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

C. Aldol Condensation

Aldol condensation can be used to form α,β-unsaturated carbonyl compounds.

Proposed Reaction Scheme:

Caption: Proposed aldol condensation of a 2-formyl-3H-indole.

Materials:

-

2-formyl-3,3-dimethyl-3H-indole (hypothetical)

-

A ketone or ester with an α-hydrogen (e.g., acetone, ethyl acetate)

-

Base (e.g., sodium hydroxide for Claisen-Schmidt, or a stronger base like LDA for directed aldol)

-

Solvent (e.g., ethanol for Claisen-Schmidt, THF for directed aldol)

Procedure (Claisen-Schmidt):

-

Dissolve the 2-formyl-3,3-dimethyl-3H-indole (1 equivalent) and the ketone (1.5 equivalents) in ethanol.

-

Add an aqueous solution of sodium hydroxide (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Acidify the reaction mixture with dilute HCl.

-

Collect the precipitated product by filtration or extract with an organic solvent.

-

Purify the product by recrystallization or column chromatography.

D. Reductive Amination

Reductive amination is a method to form amines from aldehydes.

Proposed Reaction Scheme:

Caption: Proposed reductive amination of a 2-formyl-3H-indole.

Materials:

-

2-formyl-3,3-dimethyl-3H-indole (hypothetical)

-

Primary or secondary amine (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (catalytic amount)

Procedure:

-

To a solution of the 2-formyl-3,3-dimethyl-3H-indole (1 equivalent) and the amine (1.1 equivalents) in DCM, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

The functionalization of the C2-aldehyde on the 3H-indole ring provides a gateway to a diverse range of complex heterocyclic structures. The Vilsmeier-Haack reaction of 2-methyl-3H-indoles offers a reliable entry point to a C2-diformyl derivative, which has been shown to be a valuable precursor for pyrazole synthesis. The provided analogous protocols for Wittig, aldol, and reductive amination reactions serve as a foundation for further exploration of the chemical space around the 2-formyl-3H-indole scaffold, enabling the synthesis of novel compounds for applications in drug discovery and materials science. It is important to reiterate that the proposed protocols for the functionalization of a simple 2-formyl-3H-indole are based on general chemical principles and will likely require optimization for this specific substrate.

References